molecular formula C14H15N3O3 B2416365 (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-methoxyphenyl)methanone CAS No. 2034551-19-2

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-methoxyphenyl)methanone

Cat. No.: B2416365
CAS No.: 2034551-19-2
M. Wt: 273.292
InChI Key: KMNHEZSIFNCEPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C14H15N3O3 and its molecular weight is 273.292. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .

Mode of Action

The compound acts as a non-steroidal agonist for GPBAR1 . It selectively activates the receptor, overcoming the lack of selectivity seen with many bile acid derivatives . The compound induces the mRNA expression of the GPBAR1 target gene pro-glucagon .

Biochemical Pathways

The activation of GPBAR1 by this compound influences multiple metabolic pathways. In intestinal enteroendocrine L cells, GPBAR1 activation stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1 . This results in lowered blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .

Pharmacokinetics

The pharmacokinetic properties of this compound suggest that it could be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . .

Result of Action

The activation of GPBAR1 by this compound leads to several molecular and cellular effects. It lowers blood glucose and insulin levels, increases insulin sensitivity, and enhances energy expenditure . These effects make it a potential therapeutic agent for metabolic and inflammatory diseases.

Properties

IUPAC Name

(2-methoxyphenyl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-19-12-5-3-2-4-11(12)14(18)17-7-6-10(8-17)13-15-9-20-16-13/h2-5,9-10H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNHEZSIFNCEPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCC(C2)C3=NOC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.